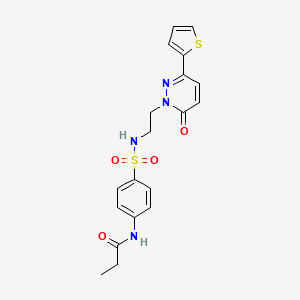![molecular formula C18H21N3O2S B2749312 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-isopropylacetamide CAS No. 897461-45-9](/img/structure/B2749312.png)
2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-isopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-isopropylacetamide is a synthetic compound belonging to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties . The unique structure of imidazo[2,1-b]thiazole allows for various modifications, making it a valuable scaffold in medicinal chemistry .
Mecanismo De Acción
Target of Action
Similar compounds, such as imidazo[2,1-b]thiazole derivatives, have been reported to exhibit antimycobacterial activity . They have been found to selectively inhibit Mycobacterium tuberculosis (Mtb) over a panel of non-tuberculous mycobacteria (NTM) .
Mode of Action
It is known that imidazo[2,1-b]thiazole derivatives interact with their targets and cause changes that lead to their antimycobacterial activity . Molecular docking and dynamics studies have been carried out for similar compounds to understand the putative binding pattern and stability of the protein-ligand complex .
Biochemical Pathways
Similar compounds have been found to affect the pathways related to the growth and survival of mycobacterium tuberculosis .
Result of Action
Similar compounds have been found to exhibit antimycobacterial activity, selectively inhibiting mycobacterium tuberculosis .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-isopropylacetamide typically involves a multi-step process. One common method includes the cyclization of 2-aminothiazoles with α-halocarbonyl compounds . The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-isopropylacetamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: NaI, acetone, often under reflux.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Comparación Con Compuestos Similares
Similar Compounds
Levamisole: An imidazo[2,1-b]thiazole derivative used as an anthelmintic and immunomodulatory agent.
Pifithrin-β: Another imidazo[2,1-b]thiazole derivative with antineoplastic properties.
Uniqueness
2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-isopropylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications . Its ethoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy .
Propiedades
IUPAC Name |
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-4-23-15-7-5-13(6-8-15)16-10-21-14(11-24-18(21)20-16)9-17(22)19-12(2)3/h5-8,10-12H,4,9H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWGBOZFVKLNCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-(3,3-dimethylbutanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2749233.png)
![5-Azaspiro[3.5]nonan-8-amine](/img/structure/B2749234.png)



![1-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2749239.png)




![5-Chloro-2-[(1-methylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2749248.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2749252.png)
